molecular formula C22H23NO7S B2974046 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide CAS No. 946264-84-2

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B2974046
CAS No.: 946264-84-2
M. Wt: 445.49
InChI Key: DAIJWCTZAAPNJT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide is a synthetic small molecule characterized by a 2,3-dimethoxybenzamide core, a furan-2-yl substituent, and a 4-methoxybenzenesulfonyl group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S/c1-27-15-9-11-16(12-10-15)31(25,26)20(18-8-5-13-30-18)14-23-22(24)17-6-4-7-19(28-2)21(17)29-3/h4-13,20H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIJWCTZAAPNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the methoxybenzenesulfonyl group through a sulfonylation reaction. This is followed by the attachment of the ethyl chain and the final coupling with the dimethoxybenzamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Furan Ring : A five-membered heterocyclic structure that may enhance reactivity.
  • Methoxy Group : Present on the benzene ring, which can influence solubility and biological interactions.
  • Sulfonamide Moiety : Known for its role in enzyme inhibition.

These structural elements contribute to the compound's potential for diverse biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to anti-inflammatory effects by blocking pathways involved in inflammation.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways which can affect cellular responses related to growth and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : The structural characteristics suggest possible interactions with cancer-related pathways, making it a candidate for anticancer drug development.

Case Studies

  • Anti-inflammatory Activity :
    • A study conducted on similar sulfonamide derivatives showed significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory effects through the suppression of inducible nitric oxide synthase (iNOS) .
  • Anticancer Research :
    • In vitro studies have demonstrated that compounds with furan and methoxy groups can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-{2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonyl}ethyl}-4-chlorobenzamideFuran ring, chlorobenzamidePotential anti-inflammatory
N-{2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonyl}ethyl}-4-hydroxybenzamideFuran ring, hydroxy groupAnticancer activity
4-FluorobenzenesulfonamideSulfonamide group onlyLimited biological activity

The unique combination of the furan ring and methoxy groups in this compound distinguishes it from other sulfonamides, potentially enhancing its reactivity and specificity towards biological targets.

Research Findings and Future Directions

Current research is focused on elucidating the specific molecular targets of this compound. Ongoing studies aim to determine its pharmacokinetic properties and toxicity profiles.

Moreover, the compound's ability to modulate key biochemical pathways involved in inflammation and cancer makes it a promising candidate for further development as a therapeutic agent. Future research should also explore the synthesis of analogs with modified functional groups to enhance efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Heterocyclic Moieties

(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide ()
  • Structural Similarities : Shares the 3,4-dimethoxybenzamide core and furan-2-yl group.
  • Differences : Incorporates a coumarin-acrylamide hybrid structure instead of a sulfonyl group.
  • Synthesis : Achieved via condensation of coumarin acetyl hydrazine with acrylamide derivatives (71% yield) .
  • Bioactivity : Demonstrates antiproliferative properties, though specific targets are unconfirmed.
(Z)-N-(1-(Furan-2-yl)-3-oxo-3-(2-(4-phenylthiazol-2-yl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a, )
  • Structural Similarities : Contains a furan-2-yl group and methoxy-substituted benzamide.
  • Differences : Replaces the sulfonyl group with a thiazole-hydrazinyl moiety and adds a trimethoxybenzamide.
  • Physical Properties : Melting point 197–199°C; higher lipophilicity due to trimethoxy groups .
KN-93 ()
  • Structural Similarities : Contains a 4-methoxybenzenesulfonyl group, critical for CaMKII inhibition.
  • Differences : Lacks the benzamide core; instead, features a chlorocinnamyl-benzylamine scaffold.
  • Pharmacology : Potent CaMKII inhibitor (IC₅₀ ~ 0.37 µM), highlighting the sulfonyl group’s role in kinase binding .

Analogues with Sulfonamide/Sulfonyl Groups

5-Bromo-N-(2-(ethyl(5-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)pentyl)amino)ethyl)-2,3-dimethoxybenzamide (11b, )
  • Structural Similarities: Shares the 2,3-dimethoxybenzamide core and ethylaminoethyl linker.
  • Differences : Replaces the sulfonyl group with a triazole-thioether moiety.
  • Synthesis : Synthesized via nucleophilic substitution (28% yield), indicating challenges in introducing bulky substituents .
5-Bromo-N-(2-((ethyl(methyl)amino)ethyl)-2,3-dimethoxybenzamide (12, )
  • Structural Similarities : Retains the 2,3-dimethoxybenzamide core.
  • Differences: Simplified structure with a dimethylaminoethyl group instead of sulfonyl or heterocyclic substituents.
  • Yield : Lower yield (19%) due to steric hindrance in alkylation steps .

Comparative Analysis of Key Properties

Property Target Compound (Z)-Coumarin Hybrid () KN-93 () Thiazole Derivative 4a ()
Core Structure 2,3-Dimethoxybenzamide 3,4-Dimethoxybenzamide Benzylamine 3,4,5-Trimethoxybenzamide
Key Substituent 4-Methoxybenzenesulfonyl Coumarin-acrylamide 4-Chlorocinnamyl Thiazole-hydrazinyl
Melting Point Not reported 219–221°C Not reported 197–199°C
Synthetic Yield Not reported 71% Not reported Not reported
Bioactivity Undetermined Antiproliferative CaMKII inhibition Cytotoxic

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